3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is a synthetic organic compound known for its unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. It is characterized by a bicyclo[3.1.1]heptane ring system, which is a rigid framework that can influence the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclo[3.1.1]heptane core. This can be achieved through a Diels-Alder reaction, where a suitable diene and dienophile react to form the bicyclic structure.
Introduction of the Azabicyclic Nitrogen: The nitrogen atom is introduced into the bicyclic system through a nucleophilic substitution reaction. This step may involve the use of aziridines or other nitrogen-containing reagents.
Benzyl Group Addition: The benzyl group is typically introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the bicyclic core in the presence of a Lewis acid catalyst.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl alcohol, benzylamine.
Substitution: Various N-substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound’s unique structure makes it a valuable tool in studying receptor-ligand interactions and enzyme mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The rigid bicyclic structure allows for precise binding to these targets, potentially modulating their activity. This can lead to various biological effects, such as altered neurotransmission or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-Azabicyclo[3.1.1]heptane-6-carboxylic acid: Lacks the benzyl group, which may result in different pharmacological properties.
3-Benzyl-3-azabicyclo[3.1.1]heptane: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Uniqueness
3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride is unique due to the presence of both the benzyl and carboxylic acid groups, which can influence its biological activity and chemical reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2.ClH/c16-14(17)13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;/h1-5,11-13H,6-9H2,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVVZLFGLVPILN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2C(=O)O)CC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.